Fmoc-Asp(Edans)-OH

Overview

Description

“Fmoc-Asp(Edans)-OH” is a fluorescence-labeled amino acid used for preparing fluorescence-quenched peptide substrates by Fmoc SPPS . It is most frequently used in conjunction with the Dabcyl quenching group . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote building blocks association .

Synthesis Analysis

The synthesis of “this compound” involves Fmoc solid-phase peptide synthesis . This method is commonly used in peptide chemistry as it can be easily conducted using automated machines, and does not require highly toxic HF in comparison to Boc-SPPS . The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains .

Molecular Structure Analysis

The empirical formula of “this compound” is C31H29N3O8S, and its molecular weight is 603.64 . The intrinsic hydrophobicity and aromaticity of Fmoc are well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .

Chemical Reactions Analysis

The treatment of a peptidyl-resin with a cleavage cocktail is not one simple reaction, but a series of competing reactions . Unless suitable reagents and reaction conditions are selected, the peptide can be irreversibly modified or damaged . The self-assembly of Fmoc-modified peptides can be used as the N-terminal fragments in a native chemical ligation (NCL) or NCL-type ligation reactions .

Physical And Chemical Properties Analysis

“this compound” is a powder form substance . It has a quality level of 200 and is suitable for Fmoc solid-phase peptide synthesis . The storage temperature is 15-25°C .

Scientific Research Applications

Prevention of Aspartimide Formation : Fmoc-Asp(Edans)-OH and similar derivatives are used to minimize the formation of aspartimide, a common by-product in peptide synthesis. This is crucial for maintaining the integrity and desired functionality of the synthesized peptides (Mergler et al., 2003).

Development of New Protecting Groups : Research has focused on developing new protecting groups for aspartic acid, which provide better protection against base-catalyzed aspartimide formation in solid phase peptide synthesis (Karlström & Undén, 1996).

Cell Culture Applications : this compound dipeptides have been used in creating hydrogels that support the viability and growth of cells, effectively mimicking the integrin-binding RGD peptide of fibronectin. This is significant for tissue engineering and regenerative medicine (Liyanage et al., 2015).

Photocaged Peptide Synthesis : The compound is used in photocaged peptide synthesis, particularly in developing peptides that contain photosensitive groups. This application is significant in creating peptides with controlled release properties (Tang, Cheng, & Zheng, 2015).

Hydrogel Formation : It plays a role in forming peptide-based hydrogels, which can be used for various biomedical applications including drug delivery systems and tissue scaffolds (Adhikari & Banerjee, 2011).

Drug Delivery : this compound is utilized in synthesizing oligopeptides for targeted drug delivery, especially to bones. This application is pivotal in developing new treatments for osteoporosis and other bone-related diseases (Sekido et al., 2001).

Mechanism of Action

Target of Action

Fmoc-Asp(Edans)-OH is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the synthesis of proteins. Therefore, the primary targets of this compound are likely to be the proteins or peptides that incorporate aspartic acid during their synthesis.

Mode of Action

This compound, like other Fmoc-modified amino acids, possesses eminent self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This suggests that this compound could interact with its targets (proteins or peptides) by integrating into their structure during the synthesis process.

Safety and Hazards

Future Directions

properties

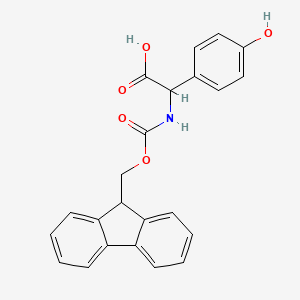

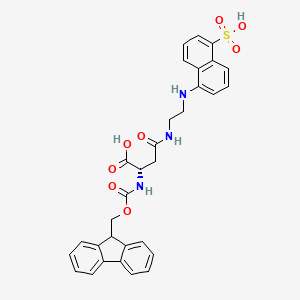

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N3O8S/c35-29(33-16-15-32-26-13-5-12-24-23(26)11-6-14-28(24)43(39,40)41)17-27(30(36)37)34-31(38)42-18-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-14,25,27,32H,15-18H2,(H,33,35)(H,34,38)(H,36,37)(H,39,40,41)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXKVZRMHMFRBQ-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

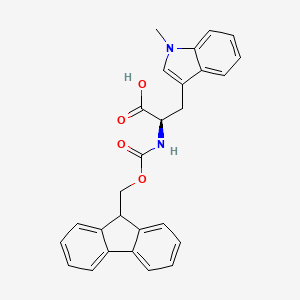

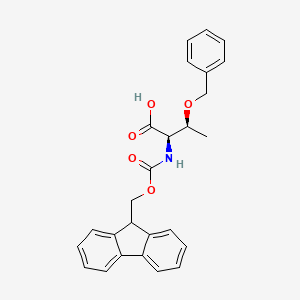

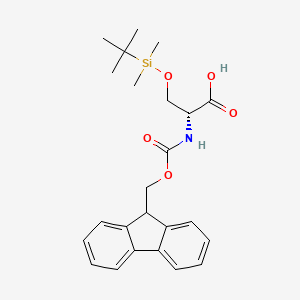

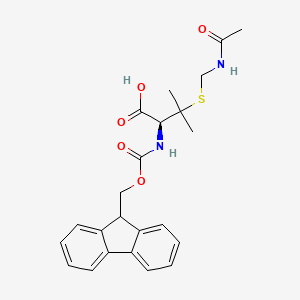

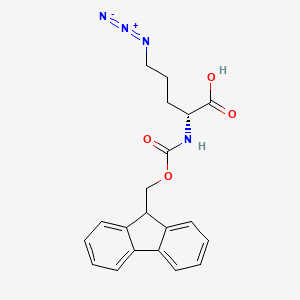

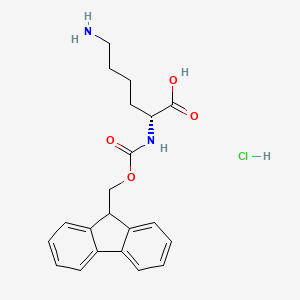

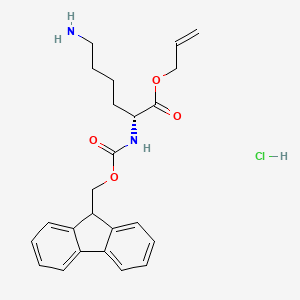

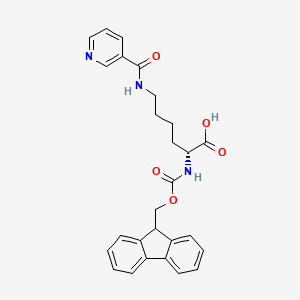

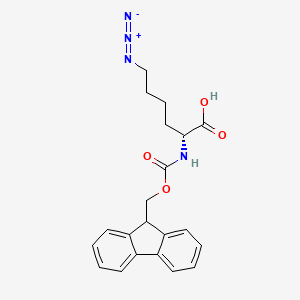

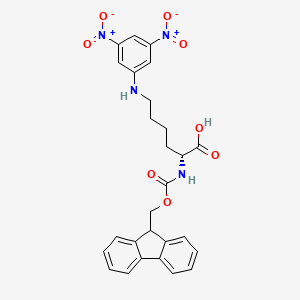

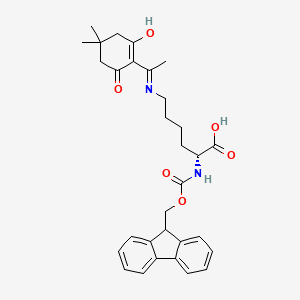

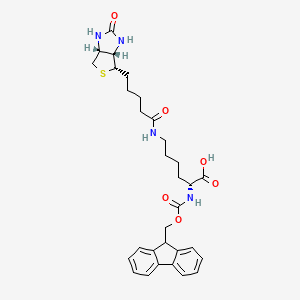

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.